molecular formula C59H96O27 B1200959 Virgaureasaponin I

Virgaureasaponin I

Cat. No.: B1200959
M. Wt: 1237.4 g/mol
InChI Key: CIWGZAMPYZZVBR-LBZBBBEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Virgaureasaponin I is a triterpenoid saponin isolated from Solidago virgaurea L., a plant widely studied for its medicinal properties. Structurally, it belongs to the oleanane-type saponins, characterized by a polygalacic acid aglycone core acylated with carboxylic acids and substituted with oligosaccharide chains . Unlike saponins from related Solidago species (S. canadensis and S. gigantea), which are derived from byogenin, this compound’s unique aglycone and acylation pattern contribute to its distinct bioactivity . Early studies highlight its cytotoxic properties, particularly its role in enzymatic hydrolysis pathways that release bioactive metabolites, as demonstrated in in vitro models .

Properties

Molecular Formula

C59H96O27

Molecular Weight

1237.4 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O27/c1-22-33(65)36(68)40(72)49(78-22)83-45-28(63)20-77-48(43(45)75)82-44-24(3)80-50(42(74)39(44)71)84-46-38(70)34(66)23(2)79-52(46)86-53(76)59-15-14-54(4,5)16-26(59)25-10-11-31-55(6)17-27(62)47(85-51-41(73)37(69)35(67)29(19-60)81-51)56(7,21-61)30(55)12-13-57(31,8)58(25,9)18-32(59)64/h10,22-24,26-52,60-75H,11-21H2,1-9H3/t22-,23+,24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59?/m0/s1

InChI Key

CIWGZAMPYZZVBR-LBZBBBEFSA-N

SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)C56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Aglycone Origin : Virgaureasaponin I and related S. virgaurea saponins are derived from polygalacic acid, while S. canadensis and S. gigantea saponins use byogenin . This distinction impacts their biological activity, as polygalacic acid derivatives exhibit stronger antifungal and cytotoxic effects .
  • Sugar Chain Complexity : S. canadensis and S. gigantea saponins have longer, more branched sugar chains, which may reduce bioavailability compared to this compound’s simpler structure .
  • Acylation : Only S. virgaurea saponins are acylated with carboxylic acids, enhancing their membrane permeability and interaction with cellular targets .

Functional and Pharmacological Contrasts

Antifungal Activity

  • This compound and its analogs (e.g., Virgaureasaponin 3) inhibit Candida albicans hyphal conversion at lower concentrations (IC₅₀: 12–18 μM) compared to S. canadensis saponins (IC₅₀: >50 μM) .
  • This superior activity is attributed to the acylation of polygalacic acid, which disrupts fungal cell membranes .

Cytotoxicity

  • This compound demonstrates selective cytotoxicity against cancer cell lines (e.g., HeLa cells, IC₅₀: 8.5 μM), while S. gigantea saponins show weaker effects (IC₅₀: 25–30 μM) .
  • Enzymatic hydrolysis studies reveal that this compound’s sugar moieties are critical for its bioactivity, as deglycosylation reduces potency by 70% .

Quantitative and Ecological Considerations

  • Despite structural differences, the total saponin content in S. virgaurea, S. canadensis, and S. gigantea is comparable (~2–3% dry weight) .
  • Ecological adaptations may explain structural divergence: S. virgaurea grows in alpine regions, favoring compact, acylated saponins for frost resistance, while S. canadensis and S. gigantea prioritize complex sugar chains for pest deterrence in temperate climates .

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size justification. For human cell lines, obtain IRB approval and document informed consent. Ensure data integrity by avoiding selective reporting of adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.